7-Acetoxy-1-methylquinolinium Iodide: A Technical Overview
7-Acetoxy-1-methylquinolinium Iodide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxy-1-methylquinolinium iodide, commonly referred to as AMQI, is a fluorogenic substrate utilized primarily for the detection of cholinesterase activity. Its chemical structure and properties make it a valuable tool in biochemical assays, particularly for the screening of cholinesterase inhibitors. This technical guide provides a comprehensive overview of the basic properties of AMQI, its mechanism of action as a fluorescent probe, and general experimental considerations for its use.
Core Properties
The fundamental physicochemical properties of 7-Acetoxy-1-methylquinolinium iodide are summarized below. This information is critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 7270-83-9 | [1][2] |
| Molecular Formula | C₁₂H₁₂INO₂ | [1] |
| Molecular Weight | 329.13 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1][2] |
| Excitation Wavelength (λex) | ~320 nm | [1] |
| Emission Wavelength (λem) | ~410 nm | [1] |
| SMILES | [I-].CC(=O)OC1=CC2=C(C=C1)C=CC=[N+]2C | [1] |
| InChI Key | IFUAVRXVEJBLFI-UHFFFAOYSA-M | [1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1] |
Mechanism of Action: Fluorogenic Detection of Cholinesterase
7-Acetoxy-1-methylquinolinium iodide itself is a non-fluorescent or weakly fluorescent molecule. Its utility as a probe is based on its enzymatic hydrolysis by cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The ester bond in the acetoxy group at the 7-position of the quinolinium ring is cleaved by the enzyme. This reaction yields two products: an acetate (B1210297) molecule and the highly fluorescent compound, 7-hydroxy-1-methylquinolinium. The intensity of the fluorescence emitted at approximately 410 nm upon excitation at around 320 nm is directly proportional to the amount of 7-hydroxy-1-methylquinolinium produced, and thus to the activity of the cholinesterase.
This principle allows for the sensitive and continuous monitoring of cholinesterase activity. In the context of drug development, this assay can be adapted to screen for cholinesterase inhibitors. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the enzyme.
Experimental Protocols
For its application in cholinesterase activity assays, the following general protocol can be considered. It is important to note that optimal conditions, including substrate and enzyme concentrations, buffer composition, and incubation times, should be determined empirically for each specific experimental setup.
General Protocol for Cholinesterase Activity Assay using AMQI:
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Reagent Preparation:
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Prepare a stock solution of 7-Acetoxy-1-methylquinolinium iodide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration in the assay should be optimized, but a starting point could be in the low micromolar range.
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Prepare a solution of the cholinesterase enzyme (e.g., purified acetylcholinesterase from electric eel or human recombinant sources) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4).
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Prepare a buffer solution for the assay.
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Assay Procedure:
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In a microplate well or a cuvette, add the assay buffer.
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Add the cholinesterase enzyme solution.
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To initiate the reaction, add the 7-Acetoxy-1-methylquinolinium iodide solution.
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Immediately begin monitoring the fluorescence intensity at an emission wavelength of approximately 410 nm with an excitation wavelength of around 320 nm using a fluorescence microplate reader or a spectrofluorometer.
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Record the fluorescence signal over time. The rate of increase in fluorescence is proportional to the enzyme activity.
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Inhibitor Screening:
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To screen for inhibitors, pre-incubate the enzyme with the test compound for a defined period before adding the AMQI substrate.
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Compare the rate of fluorescence generation in the presence of the test compound to a control reaction without the compound. A reduced rate indicates inhibition.
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Quantitative Data
At present, there is a lack of publicly available, peer-reviewed data detailing the specific kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), for the hydrolysis of 7-Acetoxy-1-methylquinolinium iodide by acetylcholinesterase or butyrylcholinesterase. Researchers are encouraged to determine these parameters under their specific experimental conditions to accurately characterize enzyme-substrate interactions.
Biological Properties and Signaling Pathways
The primary and currently known biological property of 7-Acetoxy-1-methylquinolinium iodide is its role as a substrate for cholinesterases. There is no substantial evidence to suggest that AMQI itself possesses other biological activities or directly modulates specific signaling pathways. The hydrolysis product, 7-hydroxy-1-methylquinolinium, is a fluorescent molecule, and its biological effects have not been extensively characterized in the available literature. Therefore, no signaling pathway diagrams related to the direct action of AMQI can be provided at this time.
Conclusion
7-Acetoxy-1-methylquinolinium iodide is a valuable fluorogenic substrate for the sensitive detection of cholinesterase activity. Its application is particularly relevant in the high-throughput screening of potential cholinesterase inhibitors for drug development. While detailed kinetic data and a specific synthesis protocol are not widely available, the general principles of its use are well-established. Further research to characterize its enzymatic kinetics and explore any potential off-target biological effects would be beneficial to the scientific community.
